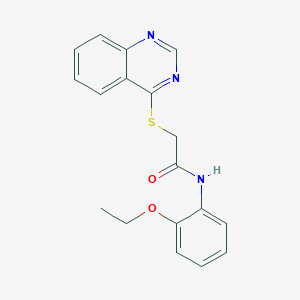![molecular formula C16H20N4O B2819841 3-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one CAS No. 2379949-91-2](/img/structure/B2819841.png)
3-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one is a complex organic compound that features a benzimidazole moiety, an azetidine ring, and a piperidinone structure
作用机制
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of the microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
The compound interacts with tubulin at the colchicine-binding site , inhibiting the polymerization of tubulin . This interaction disrupts the formation of microtubules, leading to cell cycle arrest in the G2/M phase and ultimately resulting in cellular apoptosis .
Biochemical Pathways
The disruption of microtubule formation affects several biochemical pathways. Most notably, it interferes with the mitotic spindle formation , which is crucial for cell division . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The result of the compound’s action is significant antiproliferative activity , particularly in cancer cells . For example, it has been shown to be potent in MCF-7 breast cancer cells, with IC50 values in the range of 10-33 nM . This indicates that the compound is effective at inhibiting cell proliferation at very low concentrations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring is synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Azetidine Ring Formation: The azetidine ring can be formed through cyclization reactions involving appropriate precursors such as β-amino alcohols.
Piperidinone Synthesis: The piperidinone structure is typically synthesized via cyclization reactions involving piperidine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust reaction conditions to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
3-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as sodium chlorite.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: The benzimidazole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium chlorite under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Electrophilic reagents such as halogens or nitro groups.
Major Products Formed
Oxidation: Formation of lactams.
Reduction: Formation of amines.
Substitution: Formation of substituted benzimidazole derivatives.
科学研究应用
3-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one has several applications in scientific research:
相似化合物的比较
Similar Compounds
- 3-(Prop-1-en-2-yl)azetidin-2-one
- 3-allylazetidin-2-one
- 2-(thiazolidin-4-one)-phenyl-1H-phenylbenzimidazole
Uniqueness
3-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one is unique due to its combined structural features of benzimidazole, azetidine, and piperidinone. This unique structure contributes to its distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds.
属性
IUPAC Name |
3-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-11-18-13-5-2-3-6-14(13)20(11)12-9-19(10-12)15-7-4-8-17-16(15)21/h2-3,5-6,12,15H,4,7-10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVVSDDOQPWTIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C4CCCNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
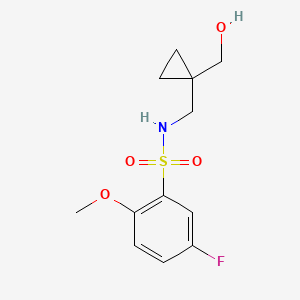
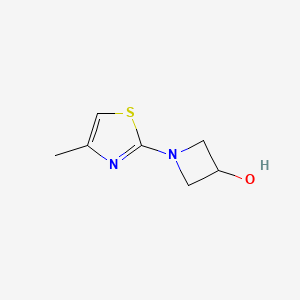
![Tert-butyl 3-(hydroxymethyl)-4-[3-(prop-2-enoylamino)propanoyl]piperazine-1-carboxylate](/img/structure/B2819763.png)
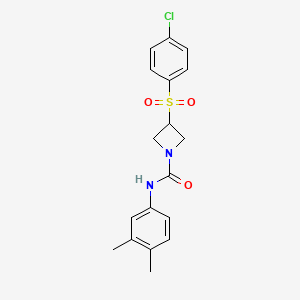
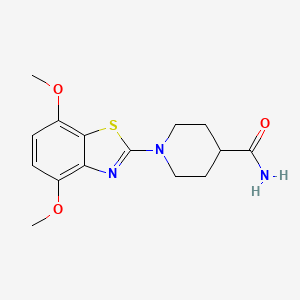
![N-(3-cyclopropyl-3-hydroxypropyl)-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2819770.png)
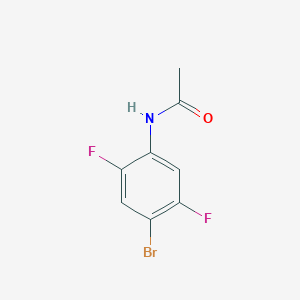
![N-{2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide](/img/structure/B2819772.png)
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2819773.png)
![2-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2819775.png)
![Ethyl 4-[2-(3,6-dichloropyridine-2-carbonyl)oxyacetyl]piperazine-1-carboxylate](/img/structure/B2819776.png)
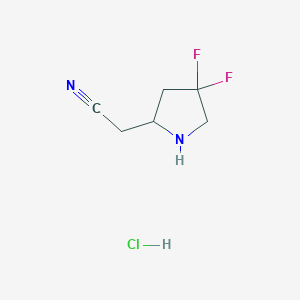
![4-[3-Amino-2-(trifluoromethyl)propyl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B2819780.png)
